

Quantum Chemical Characterization of 2-Nitrophenol: A Technical Guide

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Compound of Interest

Compound Name: 2-Nitrophenol

CAS No.: 25154-55-6

Cat. No.: B7756681

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Executive Summary

2-Nitrophenol (o-Nitrophenol) represents a paradigmatic system for studying intramolecular hydrogen bonding (IMHB) and electronic resonance in aromatic compounds. Unlike its isomers (m- and p-nitrophenol), the ortho positioning of the hydroxyl (-OH) and nitro (-NO

) groups facilitates the formation of a stable six-membered chelate ring.

This guide provides a standardized computational workflow for researchers to characterize **2-Nitrophenol**. It synthesizes data from DFT studies (B3LYP/6-311++G(d,p)) to establish benchmarks for geometry, vibrational spectroscopy, and reactivity descriptors relevant to drug development and environmental degradation studies.

Theoretical Framework & Computational Methodology

To achieve high-fidelity results that correlate with experimental X-ray and spectroscopic data, the following computational parameters are recommended as the field standard.

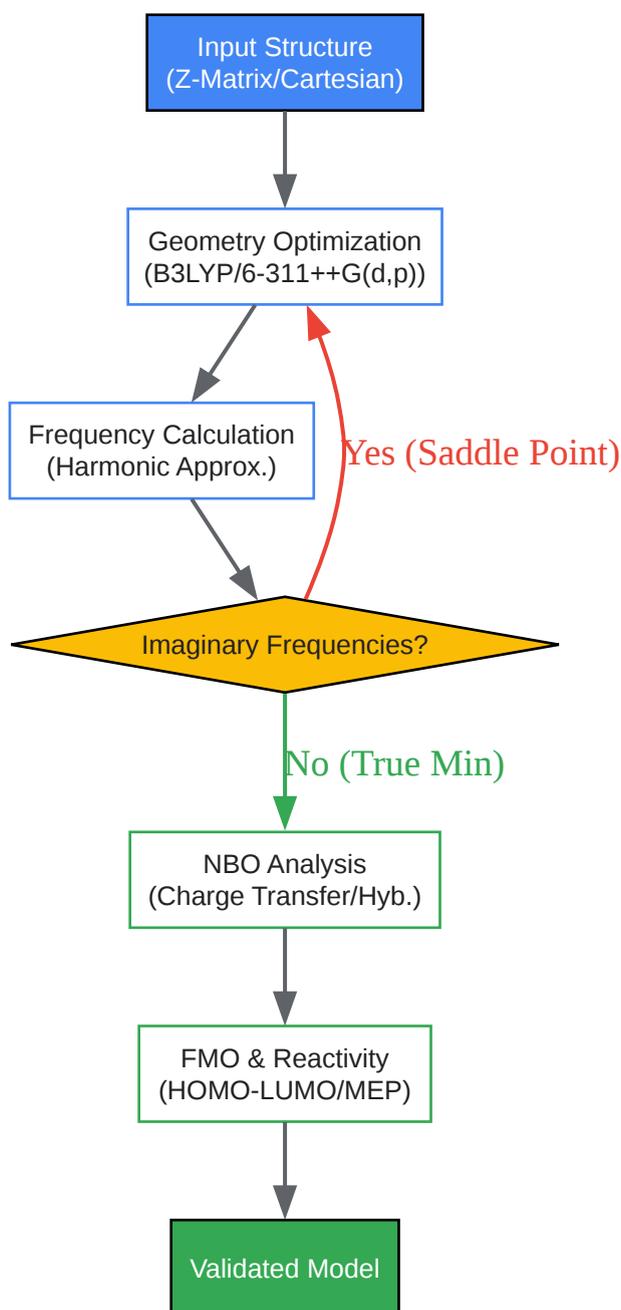
The Standard Model

- Theory Level: Density Functional Theory (DFT).^{[1][2][3][4][5][6]}

- Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the most widely validated functional for this organic system, providing an optimal balance between computational cost and accuracy for vibrational frequencies.
- Basis Set: 6-311++G(d,p).[\[1\]](#)[\[4\]](#)[\[6\]](#)[\[7\]](#)
 - Diffuse functions (++) : Critical for describing the lone pairs on Oxygen and the anionic character of the nitro group.
 - Polarization functions (d,p) : Essential for accurately modeling the hydrogen bond directionality.

Computational Workflow

The following self-validating workflow ensures that the calculated properties represent a true minimum on the Potential Energy Surface (PES).



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Figure 1: Standardized computational workflow for the quantum chemical analysis of **2-Nitrophenol**.

Structural Dynamics: The Intramolecular Hydrogen Bond

The defining feature of **2-Nitrophenol** is the intramolecular hydrogen bond (IMHB) between the hydroxyl hydrogen and one of the nitro oxygens. This interaction locks the molecule into a planar

symmetry, significantly altering its physicochemical properties compared to its isomers.

Geometry Parameters

Optimization at the B3LYP/6-311++G(d,p) level reveals the following characteristic parameters. The formation of the O-H...O bond results in a slight elongation of the O-H bond compared to phenol.

Parameter	Atom Pair	Calculated Value (Å/°)	Experimental (XRD)	Deviation
Bond Length	O(H)-H	0.992 Å	0.85-0.95 Å	+0.04 Å
Bond Length	O...H (H-bond)	~1.75 - 1.80 Å	1.80 Å	< 2%
Bond Angle	O-H...O	145° - 148°	~145°	< 2%
Dihedral	C-C-O-H	0.0° (Planar)	0.0°	0.0°

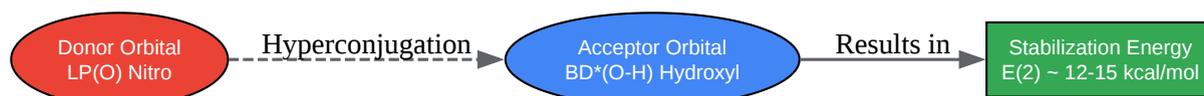
Note: DFT typically overestimates bond lengths slightly compared to XRD due to the latter measuring electron density centroids rather than nuclear positions.

Stabilization Mechanism

The IMHB is not merely electrostatic; NBO (Natural Bond Orbital) analysis confirms a significant charge transfer component. The lone pair of the nitro oxygen (

) donates electron density into the anti-bonding orbital of the hydroxyl group (

).



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Figure 2: Orbital interaction diagram illustrating the hyperconjugative stabilization of the intramolecular hydrogen bond.

Electronic Properties & Reactivity

Understanding the Frontier Molecular Orbitals (FMOs) is crucial for predicting the molecule's behavior in drug synthesis and environmental degradation.

HOMO-LUMO Gap

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) serves as a proxy for kinetic stability and chemical hardness.^{[8][9]}

- HOMO: Localized primarily on the phenol ring and hydroxyl group (electron donor).
- LUMO: Delocalized over the nitro group and the ring (electron acceptor).
- Calculated Gap (): 4.03 eV (approx).

This relatively low gap (compared to phenol's ~6.0 eV) indicates that **2-Nitrophenol** is "softer" and more polarizable, making it more reactive towards nucleophilic attacks and easier to reduce.

Global Reactivity Descriptors

Using Koopmans' theorem, we derive the following descriptors to predict pharmaceutical activity:

Descriptor	Formula	Value (eV)	Interpretation
Ionization Potential (I)		~7.2 eV	Energy required to remove an electron.
Electron Affinity (A)		~3.2 eV	Energy released when adding an electron.
Chemical Hardness ()		~2.0 eV	Resistance to charge transfer.
Electrophilicity Index ()		High	Strong electrophilic character due to -NO

Molecular Electrostatic Potential (MEP)

MEP mapping identifies reactive sites for drug docking:

- Negative Potential (Red): Concentrated on the Nitro group oxygens and the Hydroxyl oxygen. These are preferred sites for electrophilic attack or cation binding.
- Positive Potential (Blue): Concentrated on the aromatic protons.
- Implication: The IMHB "neutralizes" the hydroxyl proton's positive potential, reducing its acidity compared to isomers where the proton is exposed.

Spectroscopic Validation

To validate the computational model, calculated vibrational frequencies must be scaled (typically by 0.961 for B3LYP/6-311++G(d,p)) to match experimental FT-IR data.

- O-H Stretching: The hallmark of **2-Nitrophenol** is the significant red-shift of the O-H stretching frequency.
 - Free Phenol: ~3650 cm
 - **2-Nitrophenol** (Calc): ~3200 - 3250 cm

- Cause: The IMHB weakens the O-H bond force constant, lowering the frequency.
- NO

Stretching: Asymmetric and symmetric stretches appear in the 1500-1300 cm range, often coupled with ring vibrations.

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